CYP Enzyme Inhibition Liability: 3-Chloro-7-nitro-1,2-benzisoxazole vs. Benchmark Inhibitors
In human liver microsome assays, 3-chloro-7-nitro-1,2-benzisoxazole demonstrated exceptionally low inhibition potential against three major cytochrome P450 isoforms (CYP2E1, CYP2B6, CYP2A6), with IC50 values consistently exceeding 20,000 nM [1]. This contrasts sharply with many benzisoxazole-derived pharmacologically active compounds, which often exhibit potent CYP inhibition (e.g., certain benzisoxazole Hsp90 inhibitors show IC50 values in the low nanomolar range for their primary target but may also inhibit CYPs) [2]. The >20,000 nM threshold is a key benchmark in drug discovery, typically indicating a very low risk of CYP-mediated drug-drug interactions, making this compound a particularly clean building block for synthesizing complex molecules intended for in vivo studies where minimizing off-target CYP effects is critical.
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes (IC50) |
|---|---|
| Target Compound Data | > 20,000 nM for CYP2E1, CYP2B6, CYP2A6 |
| Comparator Or Baseline | Positive control inhibitors (IC50 values typically in the nanomolar to low micromolar range, e.g., typical CYP3A4 inhibitors have IC50 < 1,000 nM) |
| Quantified Difference | > 20-fold higher (less potent) IC50 value compared to the threshold for a significant CYP inhibition liability |
| Conditions | Human liver microsomes; assessed by chlorzoxazone 6-hydroxylation (CYP2E1), bupropion hydroxylation (CYP2B6), and coumarin 7-hydroxylation (CYP2A6) after 20 minutes via LC-MS analysis. |
Why This Matters
This quantitative evidence confirms that 3-chloro-7-nitro-1,2-benzisoxazole is a low-liability intermediate, reducing the risk of introducing unwanted CYP inhibition into a final drug candidate, a key differentiator for procurement in drug discovery programs.
- [1] BindingDB Entry BDBM50438845. IC50 > 20,000 nM for CYP2E1, CYP2B6, CYP2A6. View Source
- [2] Benzisoxazole Hsp90 Inhibitor. Anjiechem. View Source
